CID 137699316

Description

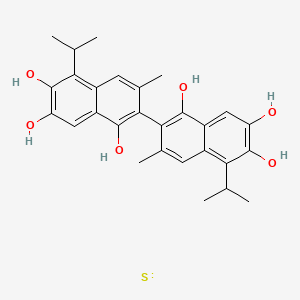

CID 137699316 is a chemical compound isolated from citrus essential oil (CIEO) through vacuum distillation, as evidenced by its presence in fractionated CIEO components (Figure 1C, D) . The compound’s chemical structure (Figure 1B) and mass spectral data (Figure 1D) suggest it is a volatile organic compound, likely a terpenoid or related metabolite. Gas chromatography-mass spectrometry (GC-MS) analysis confirms its purity and relative abundance in CIEO fractions, with distinct chromatographic peaks correlating to its molecular ion signature .

Properties

Molecular Formula |

C28H30O6S |

|---|---|

Molecular Weight |

494.6 g/mol |

InChI |

InChI=1S/C28H30O6.S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3; |

InChI Key |

MZJBJLKBHBWVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.[S] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Apogossypol typically involves multiple steps, starting from gossypol. One common method includes the selective reduction of gossypol to produce (S)-Apogossypol. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of (S)-Apogossypol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Apogossypol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify its structure.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-Apogossypol, such as quinones, reduced forms, and substituted analogs, which can have different biological activities.

Scientific Research Applications

(S)-Apogossypol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study polyphenolic chemistry and reaction mechanisms.

Biology: It serves as a tool to investigate the role of anti-apoptotic proteins in cell death and survival.

Medicine: Its potential as an anti-cancer agent is being explored, particularly for its ability to induce apoptosis in cancer cells.

Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control processes.

Mechanism of Action

(S)-Apogossypol exerts its effects primarily by inhibiting anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). By binding to these proteins, (S)-Apogossypol disrupts their function, leading to the activation of apoptotic pathways and subsequent cell death. This mechanism makes it a promising candidate for cancer therapy, as it can selectively induce apoptosis in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Differences

Source and Biosynthetic Origin: this compound is plant-derived, isolated from citrus essential oil, suggesting roles in plant defense or aroma . Oscillatoxins are marine cyanobacterial toxins, implicated in harmful algal blooms and aquatic toxicity .

Structural Complexity: Oscillatoxins feature complex polyketide-peptide backbones with lactone rings and methyl modifications, critical for their bioactivity . this compound’s simpler structure (inferred from GC-MS volatility) aligns with terpenoids, which are common in essential oils .

Bioactivity and Applications: Oscillatoxins exhibit potent cytotoxicity, targeting ion channels and disrupting cellular homeostasis . this compound’s bioactivity remains uncharacterized in the provided evidence, but terpenoids are widely used in fragrances, food additives, and antimicrobial agents .

Q & A

Q. How to formulate a hypothesis for studying CID 137699316?

A hypothesis must align with the compound’s known properties (e.g., structural, functional) and address gaps in existing literature. Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope . For example:

Q. What experimental design principles apply to this compound studies?

- Variables : Identify independent (e.g., concentration), dependent (e.g., enzyme inhibition), and confounding variables (e.g., temperature).

- Controls : Include positive/negative controls to validate assays .

- Replication : Triplicate trials to ensure statistical power . Use a structured planning form (e.g., Grinnell College’s template) to outline objectives, methods, and data analysis steps .

Q. How to conduct a literature review for this compound?

- Databases : Use PubMed, SciFinder, and Google Scholar to identify primary sources. Track citations of seminal papers to find recent work .

- Keywords : Combine terms like “this compound synthesis,” “mechanism of action,” and “[specific application, e.g., anticancer].”

- Critical evaluation : Distinguish primary vs. secondary sources; prioritize peer-reviewed journals .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound?

- Source evaluation : Check for methodological differences (e.g., assay protocols, purity standards) .

- Cross-validation : Replicate experiments under standardized conditions .

- Meta-analysis : Statistically aggregate results from multiple studies to identify trends .

Q. What strategies optimize the synthesis of this compound for reproducibility?

- Protocol documentation : Detail reaction conditions (e.g., solvent, catalyst) in the Supplementary Information .

- Purity validation : Use NMR, HPLC, and mass spectrometry to confirm compound identity .

- Interdisciplinary collaboration : Partner with computational chemists to model reaction pathways .

Q. How to integrate computational models with experimental studies of this compound?

- Molecular docking : Predict binding affinity to target proteins using tools like AutoDock .

- Validation : Compare computational predictions with in vitro/in vivo results .

- Machine learning : Train models on existing data to predict novel derivatives or biological effects .

Q. What ethical considerations are critical for in vivo studies involving this compound?

- Regulatory compliance : Obtain approval from institutional animal care committees .

- Data transparency : Share raw data and negative results to avoid publication bias .

- Safety protocols : Adhere to guidelines for handling hazardous compounds .

Methodological Resources

- Data collection : Use structured templates (e.g., Beilstein Journal guidelines) for experimental documentation .

- Statistical analysis : Employ R or Python for ANOVA, regression, and sensitivity testing .

- Visualization : Follow journal-specific rules for figures (e.g., color schemes, minimal chemical structures in tables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.